molecular formula C13H18N2O3 B2716291 [(Tert-butylcarbamoyl)amino](phenyl)acetic acid CAS No. 1189533-32-1

[(Tert-butylcarbamoyl)amino](phenyl)acetic acid

Cat. No.: B2716291
CAS No.: 1189533-32-1
M. Wt: 250.298
InChI Key: GPVGXLXAWXEJIV-UHFFFAOYSA-N
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Description

(Tert-butylcarbamoyl)aminoacetic acid is a compound that features a tert-butylcarbamoyl group attached to an amino group, which is further connected to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tert-butylcarbamoyl)aminoacetic acid typically involves the protection of amino groups using tert-butyl carbamates. One common method is the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino acid, which can then be further reacted with phenylacetic acid derivatives to yield the desired compound .

Industrial Production Methods

Industrial production of (Tert-butylcarbamoyl)aminoacetic acid may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(Tert-butylcarbamoyl)aminoacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(Tert-butylcarbamoyl)aminoacetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Tert-butylcarbamoyl)aminoacetic acid involves its interaction with specific molecular targets. The tert-butylcarbamoyl group can act as a protecting group for amino acids, allowing for selective reactions in peptide synthesis. The phenylacetic acid moiety can interact with enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Tert-butylcarbamoyl)aminoacetic acid is unique due to its combination of a tert-butylcarbamoyl group and a phenylacetic acid moiety. This combination allows for specific interactions and reactions that are not possible with simpler Boc-protected amino acids .

Properties

IUPAC Name

2-(tert-butylcarbamoylamino)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)15-12(18)14-10(11(16)17)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,16,17)(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVGXLXAWXEJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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